Defined Sigma-1 Receptor Affinity: A Selective Profile Over Dopamine and Histamine Receptors
This compound exhibits a measurable affinity for the sigma-1 receptor, distinguishing it from other potential GPCR or ion channel targets within the benzazepine class. In a radioligand displacement assay using [3H](+)-pentazocine in rat brain homogenate, it demonstrated a Ki of 276 nM [1]. This activity is notable because the compound shows no significant binding to the human D2 dopamine receptor (Ki > 1000 nM) [1] or human H3 histamine receptor (Ki = 7770 nM) [1] under comparable assay conditions. Further functional assays confirm its weak antagonism at the rat D2 receptor (IC50 = 22,600 nM) [2]. This differential affinity profile is crucial for researchers aiming to interrogate sigma-1 receptor pathways without confounding off-target effects on dopamine or histamine systems.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Sigma-1: 276 nM; D2: >1000 nM; H3: 7770 nM |
| Comparator Or Baseline | Sigma-1 vs. D2 dopamine receptor vs. H3 histamine receptor |
| Quantified Difference | >3.6-fold selectivity for Sigma-1 over D2; 28-fold selectivity for Sigma-1 over H3 |
| Conditions | Radioligand displacement assays using [3H](+)-pentazocine for Sigma-1 in rat brain homogenate; assays for D2 and H3 receptors in human cell lines. |
Why This Matters
This quantitative selectivity data enables researchers to confidently use the compound as a sigma-1 receptor probe with a defined and favorable off-target profile, avoiding the pitfalls of broader-acting benzazepine analogs.
- [1] BindingDB. BDBM50384297 (CHEMBL2030627): Affinity Data for Sigma-1, D2, and H3 receptors. View Source
- [2] BindingDB. BDBM50619381 (CHEMBL5403228): IC50 Data for D2 dopamine receptor (Rat). View Source
